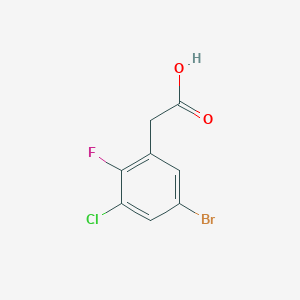

5-Bromo-3-chloro-2-fluorophenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-chloro-2-fluorophenylacetic acid: is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may involve:

Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Chlorination: Introduction of a chlorine atom using chlorine (Cl2) or thionyl chloride (SOCl2).

Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (Br, Cl, F) are replaced by other nucleophiles.

Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include substituted phenylacetic acids.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of halogenated aromatic compounds and their reactivity.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-3-chloro-2-fluorophenylacetic acid

- 5-Bromo-2-chloro-3-fluorophenylacetic acid

- 5-Bromo-3-chloro-4-fluorophenylacetic acid

Comparison:

- Uniqueness: The specific arrangement of bromine, chlorine, and fluorine atoms in 5-Bromo-3-chloro-2-fluorophenylacetic acid imparts unique chemical and physical properties, such as reactivity and solubility.

- Reactivity: The position of halogen atoms can influence the compound’s reactivity in substitution and other chemical reactions.

- Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific research and industrial purposes .

Biologische Aktivität

5-Bromo-3-chloro-2-fluorophenylacetic acid (BCFPA) is an organofluorine compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BCFPA, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₈H₅BrClF O₂

- Molecular Weight: 267.48 g/mol

- Structural Features: BCFPA features a phenylacetic acid backbone with halogen substitutions (bromine, chlorine, and fluorine), which are believed to enhance its biological interactions.

Biological Activity Overview

1. Antimicrobial Properties

BCFPA has been investigated for its antimicrobial potential against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Testing Method: The disc diffusion method was employed to assess antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Results: Inhibition zones were measured, demonstrating BCFPA's efficacy compared to standard antibiotics like amoxicillin .

2. Mechanism of Action

The biological activity of BCFPA is attributed to its ability to interact with specific molecular targets within microbial cells. The halogen atoms in its structure enhance binding affinity to various enzymes and receptors, influencing key biological pathways:

- Binding Studies: Interaction studies have shown that BCFPA binds effectively to bacterial enzymes, potentially disrupting metabolic processes essential for bacterial survival.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of BCFPA involved testing against multiple strains of bacteria. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Amoxicillin (1 mg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

This study highlighted BCFPA's potential as an alternative antibacterial agent, particularly in cases where conventional antibiotics are ineffective .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of phenylacetic acid derivatives, including BCFPA, revealed:

- Fluorine Substitution Impact: The presence of fluorine significantly enhances antimicrobial activity compared to compounds lacking this substitution.

- Optimal Substitution Patterns: Variations in halogen substitutions were shown to affect binding affinity and biological activity, suggesting avenues for further optimization in drug design .

Summary of Findings

The biological activity of this compound is characterized by:

- Significant Antimicrobial Activity: Effective against a range of bacterial pathogens.

- Enhanced Binding Affinity: Due to unique halogen substitutions that influence interaction with biological targets.

- Potential for Drug Development: As a candidate for new antibacterial agents due to its promising efficacy profile.

Future Directions

Further research is necessary to explore the full therapeutic potential of BCFPA. This includes:

- In Vivo Studies: To assess pharmacokinetics and toxicity profiles.

- Expanded Testing Against Other Pathogens: To evaluate efficacy across a broader spectrum of microorganisms.

- Optimization of Chemical Structure: To enhance potency and selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

2-(5-bromo-3-chloro-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLPNBWNXSOENV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.